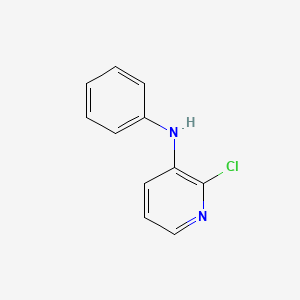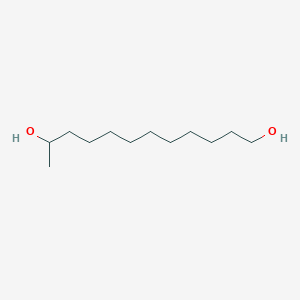
1,11-Dodecanediol
Übersicht
Beschreibung
1,12-Dodecanediol, also known as Dodecamethylene glycol, is a chemical compound with the formula HO(CH₂)₁₂OH . It is used in the polyester polyols for polyurethanes, coatings and inks, adhesives, elastomers, polyesters and co-polyesters, polymer cross-linkers, pharmaceutical intermediates, and fragrances .
Synthesis Analysis
1,12-Dodecanediol can be synthesized using the melt polycondensation method . In a study, it was used to synthesize poly(1,12-dodecylene dicarboxylate)s with 1,4-butanedioic acid, dimethyl adipate, dimethyl octanedioate, and 1,10-decanedioic acid .
Molecular Structure Analysis
The molecular formula of 1,12-Dodecanediol is C₁₂H₂₆O₂ . The average mass is 202.334 Da and the monoisotopic mass is 202.193283 Da .
Chemical Reactions Analysis
1,12-Dodecanediol can be used to synthesize aliphatic polyesters from 1,12-dodecanediol and aliphatic diacids with even carbon atoms . The chemical structures, thermal properties, crystal structures, tensile properties, dynamic mechanical properties, and rheological properties of the resulting polyesters were characterized .
Physical And Chemical Properties Analysis
1,12-Dodecanediol has a boiling point of 324 °C (1013 hPa), a flash point of 176.00 °C, an ignition temperature of 300 °C, and a melting point of 79 °C . It is soluble in water at less than 1 g/l .
Wissenschaftliche Forschungsanwendungen
Biocatalysis and Polymer Industry
Biocatalysis for Dodecanediol Production : A study by Park and Choi (2020) in the Biochemical Engineering Journal demonstrated a novel bioprocess using cytochrome P450 monooxygenase for dodecane oxidation, leading to the production of 1,12-dodecanediol, which is similar in structure and properties to 1,11-dodecanediol. This bioprocess offers an alternative to traditional chemical processes in the polymer and chemical industries (Park & Choi, 2020).
Biosynthesis from Fatty Acids : Ahsan et al. (2017) in Catalysts reported on the biosynthesis of medium- to long-chain α,ω-diols, including 1,12-dodecanediol, from renewable free fatty acids. This process could potentially replace petroleum-based products in the polymer industry (Ahsan et al., 2017).
Biomedical Applications
Biomedical Polymer Synthesis : Marie et al. (2012) in the Asian Journal of Research in Chemistry explored the use of 1,12-dodecanediol in the synthesis of bioelastomers for biomedical applications. These elastomers, containing non-toxic monomers like citric acid and 1,12-dodecanediol, showed properties suitable for tissue engineering and other biomedical applications (Marie et al., 2012).
Degradation and Biocompatibility of Polymers : In a study by Marie et al. (2014) in the International Journal of Drug Development and Research, copolyesters using 1,12-dodecanediol were synthesized and evaluated for their degradation and biocompatibility, supporting their potential use in biodegradable elastomeric implants (Marie et al., 2014).
Cosmetic and Pharmaceutical Industry
Antibacterial Activity in Cosmetics : Okukawa et al. (2021) in the Journal of Oleo Science studied the antibacterial activity of 1,2-dodecanediol (closely related to 1,11-dodecanediol) in cosmetics, particularly against Staphylococcus aureus and Staphylococcus epidermidis. This research is significant for designing cosmetic formulations (Okukawa et al., 2021).
Antitubercular and Antitrypanosomal Activity : Research by Júnior et al. (2009) in Memorias do Instituto Oswaldo Cruz and Sales et al. (2014) in the same journal, showed the potential of compounds derived from 1,2-dodecanediol in exhibiting antitubercular and antitrypanosomal activity, indicating its potential in pharmaceutical applications (Júnior et al., 2009), (Sales et al., 2014).
Eigenschaften
IUPAC Name |
dodecane-1,11-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTWXBYRJHQAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624765 | |
| Record name | Dodecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecane-1,11-diol | |
CAS RN |
80158-99-2 | |
| Record name | Dodecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



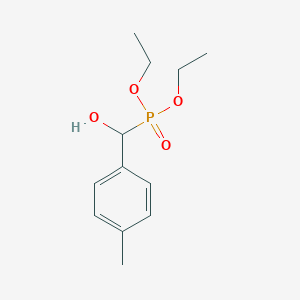
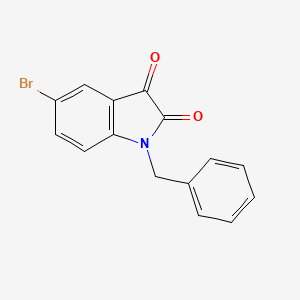
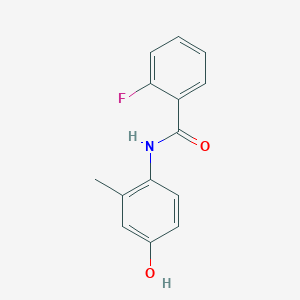

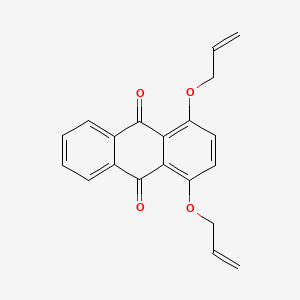
![3H-Imidazo[4,5-C]pyridin-7-amine](/img/structure/B3057320.png)
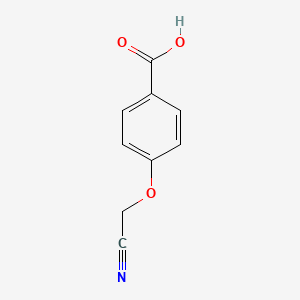
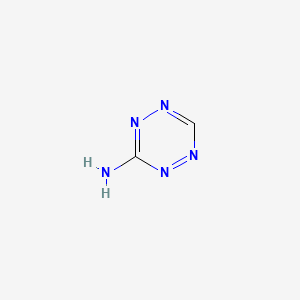


![Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-](/img/structure/B3057332.png)
